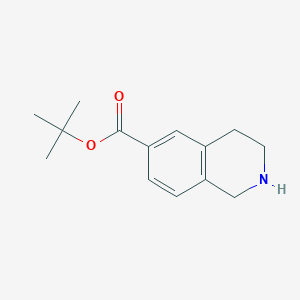

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate: is a chemical compound that belongs to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a benzaldehyde derivative with a primary amine in the presence of an acid catalyst.

Modern Approaches: Advances in synthetic chemistry have led to the development of more efficient methods, such as using transition metal catalysts to improve yield and selectivity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure consistent quality.

Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis to enhance production efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which are useful in further synthetic applications.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound, expanding its utility in organic synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as halides and amines are used in substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Various quinones and hydroquinones.

Reduction Products: Reduced isoquinolines and tetrahydroisoquinolines.

Substitution Products: Halogenated and aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

One of the primary applications of tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules that exhibit biological activity. Its structural characteristics make it suitable for modifications that can enhance the efficacy and selectivity of drug candidates.

Antiviral Activity

Recent studies have highlighted the compound's potential in antiviral therapies, particularly against SARS-CoV-2. A notable research article demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antiviral activity. For instance, one derivative showed an effective concentration (EC50) of 3.15 μM against SARS-CoV-2 in Vero E6 cells and performed better than traditional antiviral agents like chloroquine (CQ) . This positions this compound and its derivatives as promising candidates for further development in antiviral treatments.

Anticancer Properties

Tetrahydroisoquinoline derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can act as selective estrogen receptor modulators (SERMs), which are crucial in treating hormone-dependent cancers such as breast cancer. In vitro studies have shown that certain tetrahydroisoquinoline analogs possess antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cells . The most active compounds demonstrated IC50 values significantly lower than those of established treatments like Tamoxifen.

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key pathways involved in cell proliferation and survival. For instance, studies have indicated that tetrahydroisoquinoline derivatives can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell division . This mechanism underscores their potential as therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of tetrahydroisoquinoline derivatives. Research has focused on modifying various functional groups attached to the core structure to enhance biological activity while minimizing toxicity . These modifications can lead to improved binding affinities for biological targets.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism of action depends on the specific application and the derivatives involved.

Vergleich Mit ähnlichen Verbindungen

Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This compound is structurally similar but differs in the position of the carboxylate group.

Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another closely related compound with an amino group at the 6-position.

Uniqueness: Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its position of the carboxylate group and the tetrahydroisoquinoline core make it distinct from other isoquinoline derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-4-5-12-9-15-7-6-10(12)8-11/h4-5,8,15H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTYINDJJXTATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(CNCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.